(R)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a methoxy group, and a 4-oxobutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of tert-butyl chloroformate for the introduction of the tert-butoxycarbonyl group and methoxyacetic acid for the methoxy group. Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and verification of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it a useful tool for investigating biochemical processes.
Medicine
In medicine, ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid may have potential applications as a drug precursor or intermediate. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)(3-hydroxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid
- ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-hydroxy-4-oxobutanoic acid
- ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxopentanoic acid
Uniqueness
The uniqueness of ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H23NO8 |
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Molecular Weight |
333.33 g/mol |
IUPAC Name |
(2R)-4-methoxy-2-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H23NO8/c1-14(2,3)23-13(20)15(7-6-10(16)21-4)9(12(18)19)8-11(17)22-5/h9H,6-8H2,1-5H3,(H,18,19)/t9-/m1/s1 |
InChI Key |
XZOBNIRLXWJDDK-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)[C@H](CC(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)C(CC(=O)OC)C(=O)O |
Origin of Product |
United States |
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